3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde
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Description
Scientific Research Applications
Spectroscopic Studies
3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde and related compounds have been the subject of various spectroscopic studies. For instance, a related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, has been synthesized and characterized through multiple spectroscopic techniques like MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy (Özay, Yıldız, Ünver, & Durlu, 2013).
Oxidation Reactions
The compound has been explored in the context of oxidation reactions. Specifically, in the oxidation of methoxy substituted benzyl phenyl sulfides, differentiating between oxidants that react by single electron transfer and those which react by direct oxygen atom transfer (Lai, Lepage, & Lee, 2002).
Regioselective Protection
Another application involves the regioselective protection of hydroxyl groups in benzaldehydes, with the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde being protected using various groups including p-methoxybenzyl (Plourde & Spaetzel, 2002).
Enzyme Catalysed Asymmetric Synthesis
The compound has also been studied in enzyme catalysed asymmetric C–C-bond formation, particularly in the synthesis of benzoin derivatives (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Photocatalytic Oxidation
Photocatalytic oxidation studies have included the compound's derivatives, like 4-methoxybenzyl alcohol, in reactions with titanium dioxide under visible light, indicating potential in photocatalytic applications (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Synthesis and Characterization
Synthesis and characterization of related Schiff-bases and their copper(I) complexes have also been reported, highlighting the compound's significance in the formation of novel materials (Ghassemzadeh, Tabatabaee, Soleimani, & Neumüller, 2005).
Kinetic Studies
Kinetic studies involving methoxy benzaldehydes, including derivatives of the compound , have been conducted to understand their oxidation mechanisms, further contributing to the compound's relevance in chemical reaction dynamics (Malik, Asghar, & Mansoor, 2016).
Properties
IUPAC Name |
3-methoxy-2-[(4-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-6-8-13(9-7-12)11-19-16-14(10-17)4-3-5-15(16)18-2/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGOAKNOLJOAPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396113 |
Source
|
Record name | 3-methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52803-64-2 |
Source
|
Record name | 3-Methoxy-2-[(4-methylphenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52803-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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